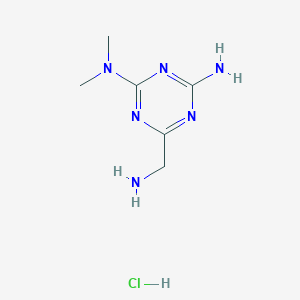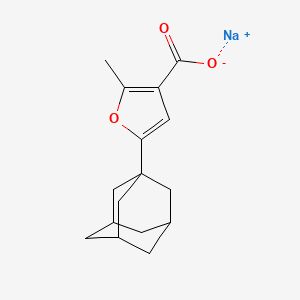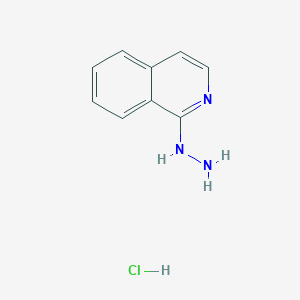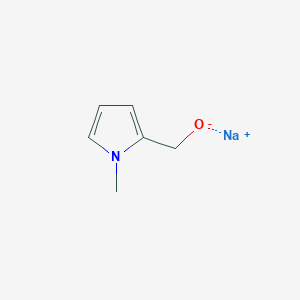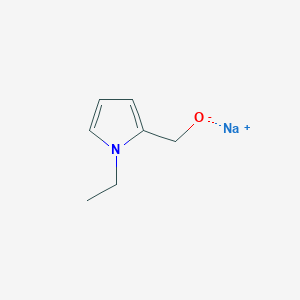![molecular formula C23H39NaO6S B7953579 Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate](/img/structure/B7953579.png)
Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate is a complex organic compound with a molecular formula of C23H38O5[_{{{CITATION{{{1{3-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopentaa .... It is a sodium salt derivative of a steroid structure, specifically a derivative of cholic acid[{{{CITATION{{{_2{Sodium cholate | C24H39NaO5 - ChemSpider](https://www.chemspider.com/Chemical-Structure.2016726.html). This compound is known for its solubility in water and its use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate typically involves the following steps:
Starting Material: The synthesis begins with cholic acid or a similar bile acid as the starting material.
Functional Group Modification: The hydroxyl groups on the steroid nucleus are modified to introduce sulfonate groups[_{{{CITATION{{{1{3-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopentaa ...[{{{CITATION{{{_2{Sodium cholate | C24H39NaO5 - ChemSpider](https://www.chemspider.com/Chemical-Structure.2016726.html).
Sodium Salt Formation: The sulfonated compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can be used to convert ketones to hydroxyl groups.
Substitution: Sulfonation reactions are used to introduce sulfonate groups into the steroid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of additional hydroxyl groups.
Substitution: Formation of sulfonate derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bile acid metabolism and transport.
Medicine: Investigated for its potential therapeutic uses in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an additive in various formulations.
Mechanism of Action
The mechanism by which Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate exerts its effects involves its interaction with molecular targets and pathways related to bile acid metabolism. It may influence the activity of enzymes and receptors involved in bile acid synthesis and transport.
Comparison with Similar Compounds
Cholic Acid: A bile acid with similar structure but without the sulfonate group.
Deoxycholic Acid: Another bile acid derivative with slight structural differences.
Sodium Cholate: A sodium salt of cholic acid.
Uniqueness: Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate is unique due to its sulfonate group, which enhances its solubility and reactivity compared to other bile acid derivatives.
Properties
IUPAC Name |
sodium;3-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6S.Na/c1-13(7-9-30(27,28)29)16-4-5-17-21-18(12-20(26)23(16,17)3)22(2)8-6-15(24)10-14(22)11-19(21)25;/h13-21,24-26H,4-12H2,1-3H3,(H,27,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKLOYQKOLWJFK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
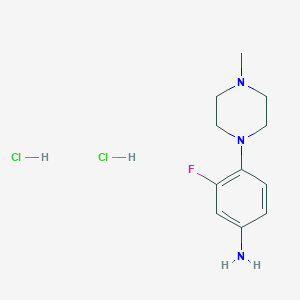
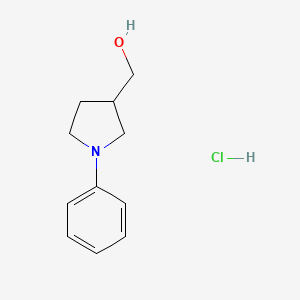
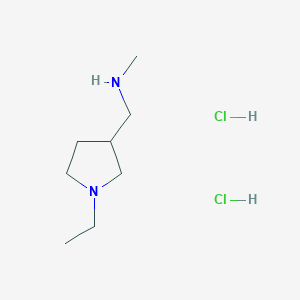
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B7953518.png)
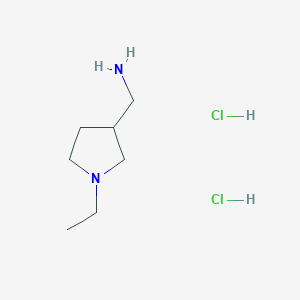
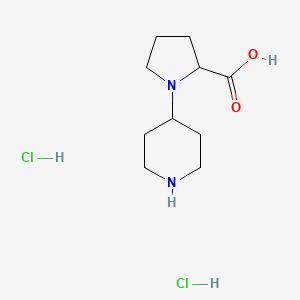
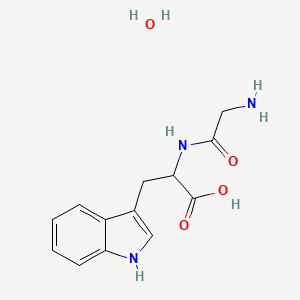
![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)
